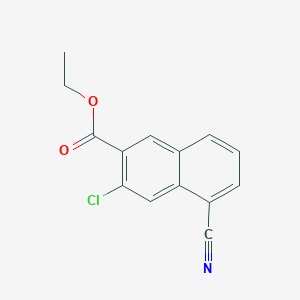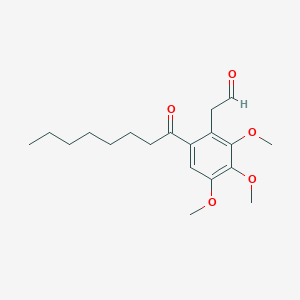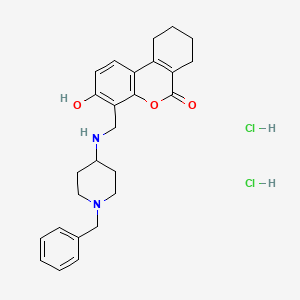
C26H32Cl2N2O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H32Cl2N2O3 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, amides, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H32Cl2N2O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic ring system: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of chloride groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of amide bonds: This step usually involves the reaction of amines with carboxylic acid derivatives under conditions such as the use of coupling agents like EDCI or DCC.
Final assembly: The final steps often involve the coupling of intermediate compounds to form the final product, .
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors might also be considered to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
C26H32Cl2N2O3: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloride sites, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amides.
Applications De Recherche Scientifique
C26H32Cl2N2O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which C26H32Cl2N2O3 exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparaison Avec Des Composés Similaires
C26H32Cl2N2O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures might include those with similar functional groups or aromatic ring systems.
Uniqueness: The specific arrangement of functional groups and the overall structure of can confer unique properties, such as specific biological activity or chemical reactivity.
Propriétés
Formule moléculaire |
C26H32Cl2N2O3 |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
4-[[(1-benzylpiperidin-4-yl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride |
InChI |
InChI=1S/C26H30N2O3.2ClH/c29-24-11-10-21-20-8-4-5-9-22(20)26(30)31-25(21)23(24)16-27-19-12-14-28(15-13-19)17-18-6-2-1-3-7-18;;/h1-3,6-7,10-11,19,27,29H,4-5,8-9,12-17H2;2*1H |
Clé InChI |
RPXKZGUIOHHBJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CNC4CCN(CC4)CC5=CC=CC=C5)OC2=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
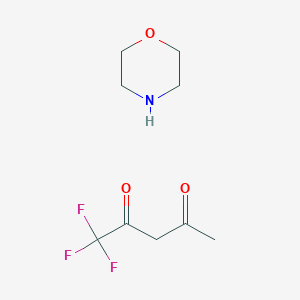
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
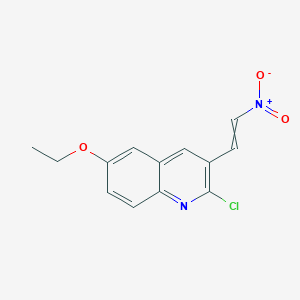


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
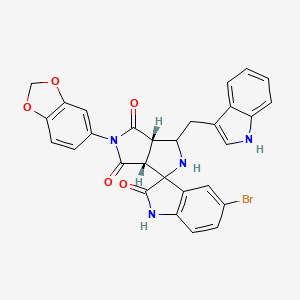
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

